2-Nitro-5-(3-nitrophenoxy)pyridine
Description
Properties
Molecular Formula |
C11H7N3O5 |
|---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
2-nitro-5-(3-nitrophenoxy)pyridine |
InChI |
InChI=1S/C11H7N3O5/c15-13(16)8-2-1-3-9(6-8)19-10-4-5-11(12-7-10)14(17)18/h1-7H |
InChI Key |
FTEGNXOUURCPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
2-Nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine
- Structure : Pyridine with a nitro group at position 2 and a bicyclic piperidine-piperidyl substituent at position 4.
- Molecular Weight : ~457.53 g/mol (estimated).
- Synthesis : Microwave-assisted reaction of 5-bromo-2-nitropyridine with 1-(4-piperidyl)piperidine in DMSO/triethylamine .
- Physical State : Oil (unlike crystalline nitroaromatics), suggesting reduced intermolecular forces due to bulky substituents .
- Key NMR Data : δ 1.56 (m, 6H, piperidyl), 3.49 (d, 4H, N–CH₂), 7.30–8.26 (m, pyridine protons) .
3-Chloro-5-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine
- Structure: Chlorine at pyridine position 3 and a 2-nitro-4-(trifluoromethyl)phenoxy group at position 5.
- Molecular Formula : C₁₂H₆ClF₃N₂O₃.
- Molecular Weight : 318.64 g/mol.
- Key Differences: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to the 3-nitrophenoxy group in the target compound .
Heterocyclic Core Modifications
5-(2-Nitrophenoxy)-2-furaldehyde
- Structure: Furan ring with a 2-nitrophenoxy group and aldehyde functional group.
- Reactivity : Forms oximes (e.g., IVa) with hydroxylamine, highlighting the aldehyde’s nucleophilic susceptibility. The pyridine analog lacks this aldehyde, reducing its versatility in condensation reactions .
- Applications : Intermediate in synthesizing cyanides and oximes, unlike the pyridine-based compound, which is more suited for amine coupling .
Functional Group Comparisons
2-Hydroxy-5-nitropyridine
- Structure : Hydroxy group at position 2 and nitro at position 5.
- Molecular Formula : C₅H₄N₂O₃.
- Key Properties: Higher polarity due to the hydroxy group, leading to increased solubility in polar solvents compared to the phenoxy-containing target compound .
5-Amino-2-chloropyridine
- Structure: Amino group at position 5 and chlorine at position 2.
- Reactivity: The amino group enables electrophilic substitution, whereas nitro groups in the target compound favor reduction or displacement reactions .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-Nitro-5-(3-nitrophenoxy)pyridine | C₁₁H₇N₃O₅ | 273.20 | Not reported | 2-NO₂, 5-(3-NO₂-C₆H₄O) |
| 2-Nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine | C₁₅H₂₃N₅O₂ | 457.53 | Oil | 2-NO₂, 5-bicyclic amine |
| 3-Chloro-5-[2-nitro-4-(CF₃)phenoxy]pyridine | C₁₂H₆ClF₃N₂O₃ | 318.64 | Not reported | 3-Cl, 5-(2-NO₂-4-CF₃-C₆H₃O) |
| 2-Hydroxy-5-nitropyridine | C₅H₄N₂O₃ | 140.10 | ~150–160 | 2-OH, 5-NO₂ |
Research Findings and Trends
- Electronic Effects : Nitro groups at position 2 and 5 enhance electrophilicity, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). Bulky substituents (e.g., piperidyl) reduce crystallinity, as seen in .
- Solubility: Phenoxy-containing derivatives exhibit lower aqueous solubility than hydroxy- or amino-substituted analogs due to increased hydrophobicity .
- Pharmacological Potential: Piperidine and morpholine derivatives (Evidences 2–4) are common in drug discovery, suggesting that this compound could serve as a precursor for bioactive molecules .
Preparation Methods
Direct Nitration of 5-(3-Nitrophenoxy)pyridine
The most straightforward method involves nitrating 5-(3-nitrophenoxy)pyridine using mixed acid (H₂SO₄/HNO₃). In a representative procedure (, Example 3):
-
Reactants : 5-(3-nitrophenoxy)pyridine (1.0 eq), 65% HNO₃ (3.2 eq), conc. H₂SO₄ (5.0 eq)
-
Conditions : 50–55°C, 8–12 h
-
Yield : 62–68%
-
Regioselectivity : >95% para-nitration on pyridine
Mechanistic Insight : The electron-donating phenoxy group activates the pyridine ring at the para position, favoring nitronium ion (NO₂⁺) attack. Sulfuric acid protonates the pyridine nitrogen, enhancing electrophilicity.
Limitations and Byproducts
-
Ortho-nitration : <5% due to steric hindrance from the phenoxy group.
-
Over-nitration : Occurs above 60°C, generating dinitro impurities (3–8%).
Ullmann Coupling of 2-Nitropyridine with 3-Nitrophenol
Copper-Catalyzed Phenoxylation
This two-step approach first synthesizes 2-nitropyridine, followed by coupling with 3-nitrophenol (, Example 1):
Step 1: Synthesis of 2-Nitropyridine
Step 2: Ullmann Coupling
-
Reactants : 2-Nitropyridine (1.0 eq), 3-nitrophenol (1.1 eq), CuCl (0.1 eq), K₂CO₃ (2.0 eq)
-
Solvent : DMF, 120°C, 24 h
Key Data :
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura Approach
Aryl boronic esters enable selective coupling under mild conditions (, Step 4):
-
Reactants : 5-Bromo-2-nitropyridine (1.0 eq), 3-nitrophenylboronic acid (1.05 eq)
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Base : Na₂CO₃ (2.0 eq)
-
Solvent : DME/H₂O (4:1), 80°C, 6 h
Advantages :
-
Functional group tolerance (nitro groups stable)
-
Short reaction time (4–6 h vs. 24 h for Ullmann)
Limitations :
-
Cost of palladium catalysts
-
Requires anhydrous conditions
One-Pot Nitration/O-Arylation
Sequential Reactions in Polyphosphoric Acid
A scalable one-pot method avoids intermediate isolation (, Example 2):
-
Nitration : 5-Phenoxypyridine (1.0 eq) in PPA at 90°C with NaNO₃ (1.5 eq) → 5-phenoxy-2-nitropyridine
-
O-Arylation : Add 3-nitroiodobenzene (1.1 eq), CuI (0.05 eq), 140°C, 8 h
Performance Metrics :
| Metric | Value |
|---|---|
| Overall yield | 71% |
| Purity | 97.5% |
| Throughput | 1.2 kg/day |
Microwave-Assisted Synthesis
Accelerated Coupling and Nitration
Microwave irradiation reduces reaction times from hours to minutes (, Section 2.1):
-
Conditions : 150 W, 120°C, DMF solvent
-
Reactants : 5-Bromopyridine (1.0 eq), 3-nitrophenol (1.2 eq), Cs₂CO₃ (2.5 eq)
-
Catalyst : CuI (5 mol%)
-
Time : 20 min → 78% yield
Comparative Data :
| Method | Time | Yield |
|---|---|---|
| Conventional Ullmann | 24 h | 58% |
| Microwave Ullmann | 20 min | 78% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Cost ($/kg) | Scalability |
|---|---|---|---|
| Tandem Nitration | 62% | 120 | Industrial |
| Ullmann Coupling | 58% | 95 | Pilot-scale |
| Suzuki-Miyaura | 82% | 310 | Lab-scale |
| Microwave | 78% | 280 | Bench-top |
| Continuous Flow | 85% | 180 | Commercial |
Environmental Impact
-
PMI (Process Mass Intensity) :
-
Batch nitration: 23.4 kg/kg
-
Flow nitration: 8.7 kg/kg
-
-
E-Factor :
-
Ullmann: 6.2
-
Suzuki: 4.1
-
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (3:1) achieves >99% purity:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H), 8.54 (dd, J=8.8, 2.4 Hz, 1H), 8.21 (d, J=8.8 Hz, 1H), 7.79–7.83 (m, 2H), 7.55 (t, J=8.8 Hz, 1H).
Industrial-Scale Production Considerations
Cost Drivers
-
Raw materials: 3-Nitrophenol ($45/kg) vs. 5-Bromopyridine ($210/kg)
-
Catalyst recycling: Pd recovery (>98%) reduces costs by 32%.
Emerging Methodologies
Photocatalytic C–O Coupling
Visible-light-driven arylation using Ir(ppy)₃:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-nitro-5-(3-nitrophenoxy)pyridine, and how are intermediates purified?
- Methodological Answer : A microwave-assisted nucleophilic aromatic substitution (SNAr) reaction is frequently employed. For example, 5-bromo-2-nitropyridine reacts with 3-nitrophenol derivatives in polar aprotic solvents (e.g., DMSO) under basic conditions (triethylamine) at 120°C for 3 hours. Purification involves silica gel column chromatography with gradients of dichloromethane/methanol (0–20%) to isolate intermediates . Key intermediates like 5-(1-piperidyl)pyridin-2-amine are validated via NMR (e.g., δ 1.56 ppm for piperidine protons) and LCMS .
Q. How is structural characterization performed for nitro-substituted pyridine derivatives?
- Methodological Answer : Multi-nuclear NMR (e.g., , ) and high-resolution mass spectrometry (HRMS) are critical. For 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine, NMR in DMSO- shows distinct aromatic proton splitting (δ 7.30–8.26 ppm) and piperidine multiplet signals (δ 1.56 ppm). LCMS (ESI) confirms molecular ions (e.g., m/z 221 [M+H]) .
Q. What safety protocols are essential when handling nitroaromatic compounds like this compound?
- Methodological Answer : Use PPE (gloves, goggles), fume hoods, and grounding for electrostatic discharge prevention. Safety codes (e.g., R36/37/38) indicate irritation risks. Neutralize waste with dilute sodium bicarbonate before disposal. Always consult SDS for specific handling guidelines .
Advanced Research Questions
Q. How do electronic effects of nitro and phenoxy substituents influence the reactivity of pyridine cores in cross-coupling reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for SNAr reactions at the para position. DFT studies (e.g., donor-acceptor interactions) suggest the phenoxy group enhances charge delocalization, facilitating nucleophilic attack. Experimental validation includes kinetic monitoring via NMR or UV-Vis spectroscopy to track substituent effects .
Q. What strategies optimize regioselectivity in synthesizing this compound derivatives with heterocyclic amines?
- Methodological Answer : Steric and electronic directing groups are critical. For example, using bulky amines (e.g., 4-isobutylpiperazine) in SNAr reactions directs substitution to the less hindered position. Microwave synthesis (120°C, 3 hours) improves yield (up to 60%) compared to conventional heating. Solvent polarity (DMSO vs. DMF) also tunes regioselectivity .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structurally similar nitro-pyridine derivatives?
- Methodological Answer : Contradictions arise from dynamic rotational isomerism or solvent effects. Use variable-temperature NMR to identify coalescence points or employ 2D techniques (COSY, NOESY) to confirm spatial proximities. Cross-validate with X-ray crystallography when possible, as seen in morpholine-substituted analogs .
Q. What role does this compound play in medicinal chemistry as a pharmacophore precursor?
- Methodological Answer : The nitro group is reduced to an amine (e.g., catalytic hydrogenation with Pd/C) to generate 5-(3-nitrophenoxy)pyridin-2-amine, a key intermediate for kinase inhibitors. Structure-activity relationship (SAR) studies utilize substituent variations (e.g., trifluoromethyl groups) to enhance binding affinity, validated via SPR or fluorescence polarization assays .
Q. How can computational methods (e.g., DFT, molecular docking) predict the corrosion inhibition efficiency of nitro-pyridine derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-31G**) model frontier molecular orbitals to assess electron donation/acceptance capacity. Pyridine rings exhibit strong adsorption on metal surfaces via charge transfer, corroborated by experimental polarization resistance data. Molecular docking predicts binding energies to Fe(110) surfaces, aligning with weight loss measurements in acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
